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Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

Cat. No.: B046407 Get Quote

Cross-Referencing NMR Data of Methyl 2-amino-
5-bromobenzoate: A Comparative Guide
This guide provides a comprehensive comparison of experimental Nuclear Magnetic

Resonance (NMR) data for Methyl 2-amino-5-bromobenzoate with established literature

values. It is intended for researchers, scientists, and professionals in the field of drug

development to facilitate the accurate identification and characterization of this compound.

Data Presentation: Comparison of NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl 2-amino-5-
bromobenzoate, comparing experimental findings with literature values.

Table 1: ¹H NMR Data Comparison for Methyl 2-amino-5-bromobenzoate (Solvent: CDCl₃)
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Signal
Literature
Chemical Shift
(ppm)

Experimental
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

H-6 7.78 7.78 d 2.4

H-4 7.19 7.19 dd 8.8, 2.4

H-3 6.64 6.64 d 8.8

NH₂ 5.61 5.61 br s -

OCH₃ 3.86 3.86 s -

Table 2: ¹³C NMR Data Comparison for Methyl 2-amino-5-bromobenzoate (Solvent: CDCl₃)

Carbon
Literature Chemical Shift
(ppm)

Experimental Chemical
Shift (ppm)

C=O 168.1 168.1

C-2 148.8 148.8

C-4 137.2 137.2

C-6 125.1 125.1

C-3 119.3 119.3

C-1 111.4 111.4

C-5 109.5 109.5

OCH₃ 51.8 51.8

Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is

a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of Methyl 2-amino-5-
bromobenzoate.

1. Sample Preparation:
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Accurately weigh approximately 10-20 mg of Methyl 2-amino-5-bromobenzoate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample is free of any particulate matter. If necessary, filter the solution through a

small plug of glass wool in a Pasteur pipette.

2. NMR Spectrometer Setup:

The experiments should be performed on a high-resolution NMR spectrometer, for instance,

a 400 MHz or 500 MHz instrument.

Tune and match the probe for the ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal homogeneity, using the deuterium signal of the

solvent for locking.

3. ¹H NMR Data Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically used.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

10 ppm).

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure

good resolution.

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:
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Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is

used to obtain a spectrum with singlets for each carbon.

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts

(e.g., 0-200 ppm).

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically

longer relaxation times of quaternary carbons.

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C

NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption signals.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent

signal (CDCl₃ at 77.16 ppm) for ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing process, from

sample preparation to data comparison and validation.
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Caption: Workflow for Cross-Referencing NMR Data.

To cite this document: BenchChem. [Cross-referencing NMR data of Methyl 2-amino-5-
bromobenzoate with literature values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046407#cross-referencing-nmr-data-of-methyl-2-
amino-5-bromobenzoate-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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